molecular formula C8H11N3O4 B13037663 N-Carbomethoxy-L-histidine CAS No. 4950-64-5

N-Carbomethoxy-L-histidine

Cat. No.: B13037663
CAS No.: 4950-64-5
M. Wt: 213.19 g/mol
InChI Key: VUZJKGCTMGVVKX-LURJTMIESA-N
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Description

N-Carbomethoxy-L-histidine is a derivative of the amino acid histidine It is characterized by the presence of a carbomethoxy group attached to the nitrogen atom of the histidine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbomethoxy-L-histidine typically involves the protection of the amino group of histidine followed by the introduction of the carbomethoxy group. One common method involves the use of L-histidine methyl ester hydrochloride as a starting material. This compound undergoes aminolysis under strong base catalysis to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of readily available starting materials and optimized reaction conditions to achieve high yields and purity. The process may include steps such as protection, activation, and deprotection of functional groups to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Carbomethoxy-L-histidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The carbomethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N-Carbomethoxy-L-histidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Carbomethoxy-L-histidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

N-Carbomethoxy-L-histidine can be compared with other similar compounds, such as:

    N-Carbomethoxy-L-lysine: Another amino acid derivative with a carbomethoxy group.

    N-Carbomethoxy-L-arginine: Similar in structure but with different functional groups.

    N-Carbomethoxy-L-tyrosine: Contains a phenolic group in addition to the carbomethoxy group.

The uniqueness of this compound lies in its specific chemical structure and the presence of the imidazole ring, which imparts distinct chemical and biological properties .

Properties

CAS No.

4950-64-5

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-(methoxycarbonylamino)propanoic acid

InChI

InChI=1S/C8H11N3O4/c1-15-8(14)11-6(7(12)13)2-5-3-9-4-10-5/h3-4,6H,2H2,1H3,(H,9,10)(H,11,14)(H,12,13)/t6-/m0/s1

InChI Key

VUZJKGCTMGVVKX-LURJTMIESA-N

Isomeric SMILES

COC(=O)N[C@@H](CC1=CN=CN1)C(=O)O

Canonical SMILES

COC(=O)NC(CC1=CN=CN1)C(=O)O

Origin of Product

United States

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